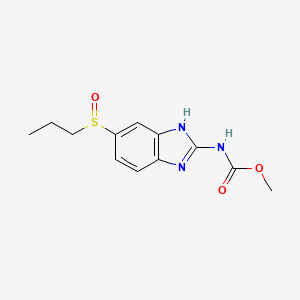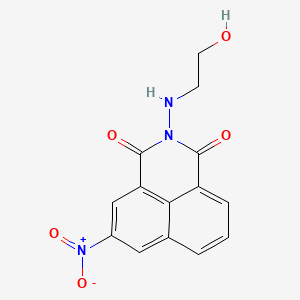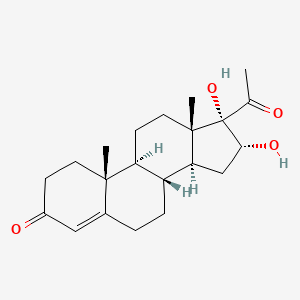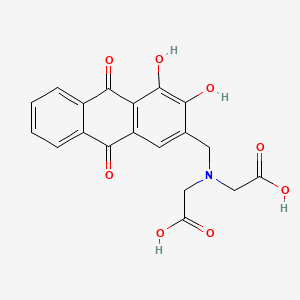
Argiprestocin
Overview
Description
Argiprestocin is a hormone secreted by the avian hypothalamus in response to stressors. It is a congener of the mammalian hormone arginine vasopressin and is involved in the stress response along with corticotropin-releasing factor . This compound plays a key role in maintaining osmolality and acts as an antidiuretic hormone .
Mechanism of Action
Target of Action
Argiprestocin, also known as Arginine Vasotocin, is a neurohypophysial hormone found in most mammals . It plays a key role in maintaining osmolality and is used to cause constriction of the blood vessels .
Mode of Action
Arginine Vasotocin (AVT) is a hormone produced by neurosecretory cells within the posterior pituitary gland (neurohypophysis) of the brain . It is a major endocrine regulator of water balance and osmotic homeostasis . In mammals, it appears to have biological properties similar to those of oxytocin (stimulating reproductive tract contraction as in egg laying or birth) and vasopressin (diuretic and antidiuretic effects) .
Biochemical Pathways
The arginase pathway and arginine deiminase (ADI) pathways of arginine catabolism are particularly significant . Arginine could be catalyzed by the arginase pathway into urea and ornithine, which is subsequently catalyzed into glutamate .
Pharmacokinetics
For instance, the compound’s solubility in water can affect its absorption and distribution in the body .
Result of Action
The antidiuretic action of vasopressin, a hormone similar to this compound, is ascribed to an increase in reabsorption of water by the renal tubules . Vasopressin can cause contraction of smooth muscle of the gastrointestinal tract, gall bladder, urinary bladder, and all parts of the vascular bed, especially the capillaries, small arterioles, and venules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the osmolality of the body fluids . Additionally, the compound’s stability can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Argiprestocin interacts with various enzymes, proteins, and other biomolecules. It is involved in the stress response along with corticotropin-releasing factor
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Argiprestocin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The final product is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Argiprestocin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized forms with disulfide bonds, reduced forms with free thiol groups, and various analogs with substituted amino acids .
Scientific Research Applications
Argiprestocin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the stress response and osmoregulation in avian species.
Medicine: Explored for its potential therapeutic applications in treating conditions related to water balance and stress.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in pharmaceutical testing
Comparison with Similar Compounds
Similar Compounds
Arginine vasopressin: A mammalian hormone with similar antidiuretic properties.
Oxytocin: Another neurohypophysial hormone with structural similarities but different physiological effects.
Isotocin: A fish hormone with similar functions in osmoregulation
Uniqueness of Argiprestocin
This compound is unique in its dual role as both an antidiuretic hormone and a stress response mediator in avian species. Its ability to regulate water balance and respond to stressors makes it a valuable compound for research in endocrinology and physiology .
Properties
CAS No. |
113-80-4 |
|---|---|
Molecular Formula |
C45H68F3N15O14S2 |
Molecular Weight |
1164.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1 |
InChI Key |
MWMKKDDWBHXINT-JLDWLUOQSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Key on ui other cas no. |
9034-50-8 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CYIQNCPRG |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(8-Arginine)Oxytocin 3 Isoleucyl Vasopressin 3-Isoleucyl Vasopressin Arginine Oxytocin Arginine Vasotocin Argiprestocin Argiprestocine Isoleucyl Vasopressin Non-Mammalian Vasopressin Oxytocin, Arginine Vasopressin, 3-Isoleucyl Vasopressin, Isoleucyl Vasopressin, Non Mammalian Vasopressin, Non-Mammalian Vasotocin Vasotocin, Arginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of arginine vasotocin?
A1: Arginine vasotocin has the molecular formula C46H65N13O12S2 and a molecular weight of 1048.24 g/mol.
Q2: How does the structure of arginine vasotocin compare to arginine vasopressin?
A2: AVT and AVP share a similar structure, both being nonapeptides. The key difference lies in position 8, where AVT has isoleucine and AVP has phenylalanine. [] This seemingly small structural variation leads to differences in their receptor binding affinities and biological activities. []
Q3: How does modifying the structure of arginine vasotocin affect its activity?
A3: Modifications at positions 4 and 8 of AVT have been shown to influence its selectivity for different physiological effects. For instance, [d‐Arg8]‐vasotocin analogues exhibited antidiuretic properties without affecting sodium excretion. [] Additionally, substituting cysteine with 3-mercaptopropanoic acid at the N-terminus increased both anovulatory and antidiuretic activity. []
Q4: What are the primary physiological roles of arginine vasotocin in birds?
A4: AVT plays a crucial role in osmoregulation, stress response, and reproductive processes in birds. [, ] It influences water reabsorption in the kidneys, stimulates the release of corticosterone during stress, and modulates reproductive behaviors. [, , , ]
Q5: How does arginine vasotocin interact with its receptors to exert its effects?
A5: AVT binds to specific G protein-coupled receptors, primarily V1 and V2 receptors, leading to downstream signaling cascades. [, , ] These cascades can activate various enzymes and second messengers, ultimately resulting in physiological responses like vasoconstriction, water reabsorption, and hormone release. [, , , ]
Q6: What is the role of arginine vasotocin in osmoregulation in birds?
A6: AVT acts on the kidneys to increase water reabsorption, thereby conserving water and maintaining osmotic balance. [, ] It achieves this by increasing the permeability of collecting ducts to water. [, ] This effect is crucial for birds, especially in arid environments. [, ]
Q7: What role does arginine vasotocin play in the stress response in birds?
A7: AVT is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the stress response. [] Stressful stimuli can trigger AVT release, which then stimulates the release of corticosterone from the adrenal glands. [] This hormonal cascade prepares the body to cope with the stressor. []
Q8: Does arginine vasotocin interact with other hormones in regulating physiological processes?
A8: Yes, AVT exhibits complex interactions with other hormones like corticosterone, prolactin, and those involved in the hypothalamic-pituitary-thyroid (HPT) axis. [] These interactions suggest a coordinated hormonal network for regulating stress response, osmoregulation, and metabolism in birds. []
Q9: Could arginine vasotocin or its analogs have therapeutic potential?
A9: While AVT itself is not used clinically, research on synthetic analogs with modified structures and activities is ongoing. [] These analogs hold promise for developing treatments for conditions like diabetes insipidus, hyponatremia, and potentially even certain reproductive disorders. []
Q10: What are the challenges in developing arginine vasotocin analogs for therapeutic use?
A10: Challenges include optimizing their selectivity for specific receptor subtypes to minimize off-target effects and improving their pharmacokinetic properties for better bioavailability and duration of action. [] Additionally, ensuring their safety and tolerability in humans would be paramount. []
Q11: What are some of the key techniques used to study arginine vasotocin and its effects?
A11: Researchers employ a variety of methods including: * Radioimmunoassay (RIA): To measure AVT levels in biological samples. [, , , ] * High-performance liquid chromatography (HPLC): To purify and quantify AVT and its metabolites. [] * Immunohistochemistry: To visualize AVT-producing neurons and receptor distribution in the brain. [, ] * In vitro assays: To assess AVT effects on isolated tissues or cells, such as measuring water permeability in frog bladder epithelium. [, , , ] * In vivo studies: To investigate AVT effects in living animals, often using animal models to mimic human conditions. [, , , , , , ]
Q12: What are some promising areas for future research on arginine vasotocin?
A12: Future research could explore: * The precise mechanisms by which AVT influences specific behaviors, such as aggression and courtship. [, , ] * The potential for developing non-peptide AVT receptor agonists or antagonists with improved pharmacological properties. [] * The role of AVT in the pathogenesis of diseases and its potential as a therapeutic target in humans. [] * The impact of environmental factors on AVT production and function, and its implications for animal adaptation and conservation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















